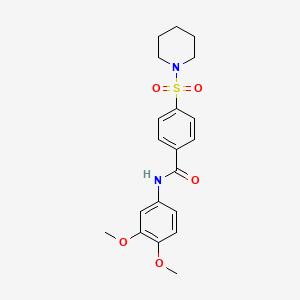

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-18-11-8-16(14-19(18)27-2)21-20(23)15-6-9-17(10-7-15)28(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJVBOFGCNPALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332426 | |

| Record name | N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

749893-82-1 | |

| Record name | N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with piperidine, followed by sulfonylation and subsequent coupling with benzamide . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium dithionite for reductive cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide and related analogs:

Key Observations:

Sulfonylpiperidine vs. Sulfonamide Variations : The target compound’s piperidine-sulfonyl group distinguishes it from analogs like Rip-B, which lack sulfonyl groups. Piperidine substitutions (e.g., 3,5-dimethyl in ) may enhance lipophilicity and membrane permeability compared to unsubstituted piperidine .

Complexity vs. Simplicity : The fluorinated pyrazolopyrimidine-chromene analog exhibits significantly higher molecular weight and structural complexity, likely targeting kinases, whereas the target compound’s simpler scaffold may favor broader bioavailability.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a sulfonyl group, and a benzamide moiety. Its molecular formula is with a molecular weight of 446.6 g/mol. The presence of the dimethoxyphenyl group is significant in influencing its biological interactions and solubility properties.

Target Interactions

This compound likely interacts with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic forces. These interactions can modulate enzyme activity or receptor binding, which are crucial for its therapeutic effects.

Biochemical Pathways

Research indicates that compounds with similar structures can influence multiple biochemical pathways, including those involved in inflammation and cell signaling. The specific pathways affected by this compound remain to be fully elucidated but are expected to involve key regulatory enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that the dimethoxyphenyl and piperidinylsulfonyl groups may enhance its solubility and permeability, potentially improving bioavailability. Preliminary studies indicate favorable absorption characteristics, although detailed studies on metabolism and excretion are still needed.

Antimicrobial Properties

Initial studies have shown that this compound exhibits antimicrobial activity against various pathogens. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes.

Anticancer Potential

Research has also explored the compound's anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Further investigation is required to determine its efficacy in vivo.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with MIC values indicating strong inhibition. |

| Study 2 | Anticancer Activity | Showed induction of apoptosis in breast cancer cell lines via caspase activation. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides. |

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. Key steps include:

- Sulfonylation : Reacting 4-piperidin-1-ylbenzenesulfonyl chloride with 3,4-dimethoxyaniline under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling Reactions : Evidence from structurally related compounds suggests the use of coupling reagents like EDCI/HOBt or DCC for amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–25°C) are often employed to enhance reaction efficiency .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and piperidine ring conformation. For example, aromatic protons in the dimethoxyphenyl group resonate at δ 6.2–7.7 ppm, while piperidine protons appear as multiplet signals between δ 2.3–3.5 ppm .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z ~445 (M+H)+ confirms the molecular weight .

- High-Performance Liquid Chromatography (HPLC) : Mobile phases combining methanol and buffer solutions (e.g., sodium acetate/sodium octanesulfonate, pH 4.6) ensure purity assessment .

Q. What safety protocols are essential during experimental handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .

- Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing or reaction setup .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste, particularly due to potential acute toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions like hydrolysis .

- Catalyst Screening : Transition metal catalysts (e.g., Pd for coupling) or phase-transfer agents (e.g., TBAB) may enhance regioselectivity in multi-step syntheses .

- Solvent Selection : Replacing DMF with acetonitrile in coupling reactions reduces byproduct formation, as evidenced in analogous benzamide syntheses .

Q. How to resolve spectral discrepancies during structural elucidation?

- Dynamic Effects in NMR : Broadened signals from piperidine protons (due to ring inversion) can be resolved using variable-temperature NMR or deuterated DMSO to slow conformational exchange .

- High-Resolution Mass Spectrometry (HRMS) : Use HRMS to distinguish between isobaric ions (e.g., M+H vs. adducts) and confirm molecular formula .

- X-ray Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive bond-length and torsion-angle data .

Q. What strategies enable structure-activity relationship (SAR) studies of this compound?

- Core Modifications : Introduce substituents on the piperidine ring (e.g., methyl, hydroxyl) to probe steric/electronic effects on target binding .

- Bioisosteric Replacement : Replace the sulfonyl group with carbonyl or phosphonate moieties to assess solubility and potency changes .

- Click Chemistry : Attach triazole or coumarin derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition for fluorescence-based activity assays .

Q. How to design assays for evaluating biological activity?

- Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases or phosphatases) with substrates like ATP-γ-S. Monitor activity via colorimetric (e.g., Malachite Green for phosphate release) or fluorescent readouts .

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC values against known inhibitors. Include controls for non-specific effects (e.g., DMSO vehicle) .

- Binding Studies : Surface Plasmon Resonance (SPR) or ITC can quantify affinity for target proteins .

Q. What purification methods are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → 100% ethyl acetate). For polar impurities, switch to reverse-phase C18 columns with methanol/water .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. Slow cooling enhances crystal purity .

- Prep-HPLC : Employ buffered mobile phases (pH 4.6) with 65:35 methanol:buffer for high-resolution separation .

Methodological Notes

- Contradictions in Data : Variations in reported yields (e.g., 39–72% in similar syntheses ) highlight the need for rigorous reproducibility checks, including reagent batch testing.

- Advanced Characterization : Combine NMR relaxation studies (T, T) with computational modeling (DFT) to predict conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.